molecular formula C6H4Br3N B3318884 Pyridine, 4-bromo-2-(dibromomethyl)- CAS No. 1032650-80-8

Pyridine, 4-bromo-2-(dibromomethyl)-

Cat. No.: B3318884
CAS No.: 1032650-80-8
M. Wt: 329.81 g/mol
InChI Key: LMSGUKNYRSFDLQ-UHFFFAOYSA-N
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Description

Pyridine, 4-bromo-2-(dibromomethyl)-: is a halogenated pyridine derivative It is characterized by the presence of bromine atoms at the 4th and 2nd positions of the pyridine ring, with an additional dibromomethyl group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-bromo-2-(dibromomethyl)- typically involves halogenation reactions. One common method is the bromination of 2-methylpyridine, followed by further bromination to introduce the dibromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-bromo-2-(dibromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper.

    Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

    Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is a new pyridine derivative with a substituted aryl group .

Scientific Research Applications

Pyridine, 4-bromo-2-(dibromomethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Pyridine, 4-bromo-2-(dibromomethyl)- depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 2-Bromo-4-methylpyridine
  • 2,4-Dibromopyridine

Comparison: Pyridine, 4-bromo-2-(dibromomethyl)- is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and properties compared to other brominated pyridines. This uniqueness makes it valuable in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

4-bromo-2-(dibromomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGUKNYRSFDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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